Regiochemical Integrity vs. 3-Positional Isomer
The primary differentiation lies in the molecule's regiochemistry. (5-Cyclopropyl-1,2-oxazol-4-yl)methanol possesses the reactive hydroxymethyl group at the 4-position of the isoxazole ring, a configuration that is fundamentally different from its closest analog, (5-cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2) . This difference in substitution pattern is not trivial; it directly impacts the electronic environment of the heterocyclic ring and the steric accessibility of the reactive handle, which in turn governs the compound's behavior in subsequent chemical reactions [1].
| Evidence Dimension | Regiochemistry of Hydroxymethyl Substituent |
|---|---|
| Target Compound Data | Hydroxymethyl (-CH2OH) group at the 4-position |
| Comparator Or Baseline | Hydroxymethyl (-CH2OH) group at the 3-position (CAS 1060817-48-2) |
| Quantified Difference | Qualitative difference in structural isomerism; no reaction yield difference reported due to the fundamental change in starting material identity. |
| Conditions | Structural analysis via InChIKey and IUPAC name |
Why This Matters
This regiochemical specificity ensures that the compound is the correct and only suitable building block for synthetic routes that require substitution at the isoxazole 4-position, such as in the preparation of certain herbicides and pharmaceutical leads, thereby avoiding failed syntheses and wasted resources.
- [1] PubChem. (2024). (5-Cyclopropyl-1,2-oxazol-4-yl)methanol. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/132547432 View Source
